3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
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Overview
Description
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core structure linked to a piperidine ring and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the fluoropyrimidine moiety. Key steps may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of Fluoropyrimidine Moiety: The fluoropyrimidine group is typically introduced through nucleophilic aromatic substitution reactions involving fluorinated pyrimidines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the piperidine ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents into the piperidine or fluoropyrimidine moieties.
Scientific Research Applications
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Molecules featuring the piperidine ring with various functional groups.
Fluoropyrimidine Compounds: Compounds containing the fluoropyrimidine moiety with different linkages.
Uniqueness
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-9-20-11-21-17(15)23-7-5-13(6-8-23)10-24-12-22-16-4-2-1-3-14(16)18(24)25/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEOSQFZIVUFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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